molecular formula C19H19ClN4O2S2 B2621784 N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide CAS No. 1396855-13-2

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide

Cat. No.: B2621784
CAS No.: 1396855-13-2
M. Wt: 434.96
InChI Key: VEKRKJGTKOCSLS-UHFFFAOYSA-N
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Description

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates several privileged pharmacophores, including a pyridazine ring, a piperidine spacer, and a thiophene sulfonamide group, which are commonly found in bioactive compounds targeting a range of therapeutic areas . The pyridazine heterocycle is noted for its unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity, which are advantageous in molecular recognition and target engagement . The sulfonamide functional group is a cornerstone of many pharmacological agents, contributing to mechanisms such as enzyme inhibition through interactions with carbonic anhydrase or dihydropteroate synthetase . This compound is designed as a key chemical tool for researchers investigating signal transduction pathways. Its structure suggests potential application in the study of kinase inhibition and G-protein-coupled receptor (GPCR) modulation, given the established role of piperazine and piperidine derivatives in approved drugs for cancer and central nervous system disorders . The specific arrangement of its aromatic and heterocyclic systems makes it a valuable candidate for structure-activity relationship (SAR) studies in oncology and neuropharmacology. Researchers can utilize this compound to probe biological targets like the fibroblast growth factor receptors (FGFRs) or the serotonin receptor system, where similar molecular architectures have shown efficacy . It is supplied exclusively for laboratory research applications. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S2/c20-16-5-2-1-4-15(16)17-7-8-18(22-21-17)24-11-9-14(10-12-24)23-28(25,26)19-6-3-13-27-19/h1-8,13-14,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKRKJGTKOCSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. The general synthetic route includes:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the 2-Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyridazine ring.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling with Thiophene-2-Sulfonamide: The final step involves coupling the piperidine intermediate with thiophene-2-sulfonamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the pyridazine ring can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)
  • Piperidin-4-yl core: Present in both compounds but linked to an indole in CDFII versus pyridazine and sulfonamide in the target. Biological Activity: CDFII acts as a synergist with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
Compound 42 (N-(1-methylpiperidin-4-yl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine)
  • Key Features :
    • Pyridazine derivative : Shares a pyridazine core but fused with an imidazole ring, unlike the standalone pyridazine in the target compound .
    • Sulfinyl group : Contrasts with the sulfonamide in the target; sulfonamides typically enhance solubility and hydrogen-bonding capacity.
    • Therapeutic Focus : Part of antimalarial research, highlighting pyridazine-based scaffolds in infectious disease applications .
1-(2-Chlorophenyl)piperazine
  • Key Features: 2-Chlorophenyl group: Matches the target’s substituent but attached to a piperazine ring instead of piperidine. Piperazine vs.

Physicochemical Properties

Compound Name Molecular Weight (Da)* Key Functional Groups Biological Activity Reference
Target Compound ~476.97 Pyridazine, 2-chlorophenyl, sulfonamide Not reported
CDFII ~435.34 Indole, 2-chlorophenyl, piperidine MRSA synergist
Compound 42 ~429.52 Imidazopyridazine, sulfinyl Antimalarial (research)
1-(2-Chlorophenyl)piperazine ~196.67 Piperazine, 2-chlorophenyl Not reported (structural analog)

*Molecular weights estimated based on structural formulas.

Biological Activity

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C21H22ClN5O2S
  • Molecular Weight : 412.9 g/mol

Structural Features

The presence of the chlorophenyl group, pyridazine ring, and piperidine moiety contributes to the compound's unique reactivity and biological properties. These structural elements are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator, modulating downstream signaling pathways. The exact molecular interactions remain to be fully elucidated through detailed studies.

Pharmacological Applications

  • Cancer Therapy :
    • The compound has shown potential anticancer activity, demonstrating cytotoxic effects in various cancer cell lines. For instance, it exhibited better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells, indicating its potential as a therapeutic agent in oncology .
  • Neurodegenerative Diseases :
    • Research indicates that derivatives related to this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for Alzheimer's disease treatment. The ability to cross the blood-brain barrier enhances its therapeutic potential .
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capabilities, which are vital in combating oxidative stress-related diseases .

Comparative Studies

In comparative studies with similar compounds, this compound demonstrated superior activity against specific targets due to its unique structural configuration.

CompoundActivity TypeReference
This compoundAnticancer
Similar Piperidine DerivativeAChE Inhibition
Thiazolidinone DerivativeAntioxidant

Case Study 1: Anticancer Activity

A study conducted on various piperidine derivatives highlighted the effectiveness of this compound in inducing apoptosis in cancer cells. The compound's mechanism involved the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.

Case Study 2: Neuroprotective Effects

In a neuroprotective assay, this compound was tested against AChE and BuChE enzymes. Results indicated that it effectively inhibited these enzymes, thereby enhancing cholinergic neurotransmission in models of Alzheimer's disease .

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